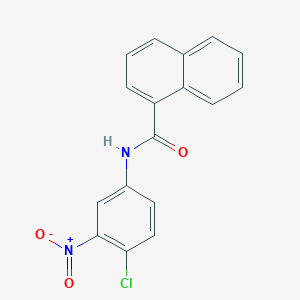
N-(4-chloro-3-nitrophenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly referred to as CNP-Nap or NCLA. In
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-naphthamide involves the cleavage of the amide bond by proteolytic enzymes. This cleavage results in the release of a fluorescent molecule, which can be detected using spectroscopic techniques. The fluorescence intensity of the released molecule is directly proportional to the activity of the proteolytic enzyme.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-1-naphthamide has been shown to have minimal biochemical and physiological effects on biological systems. This compound is non-toxic and does not interfere with the normal functioning of cells. However, it is important to note that the use of this compound in high concentrations may lead to false positive results in protease assays.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-nitrophenyl)-1-naphthamide has several advantages for use in lab experiments. This compound is highly sensitive and can detect low levels of protease activity. It is also relatively easy to use and does not require specialized equipment. However, the use of this compound is limited by its specificity for certain types of proteases. It is not suitable for the detection of all proteases and may lead to false negative results in some assays.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-1-naphthamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another potential direction is the use of this compound in the development of new diagnostic tools for the detection of protease activity in biological systems. Additionally, further research is needed to explore the potential applications of N-(4-chloro-3-nitrophenyl)-1-naphthamide in other fields, such as materials science and nanotechnology.
Conclusion:
N-(4-chloro-3-nitrophenyl)-1-naphthamide is a compound that has significant potential for use in scientific research. Its sensitivity and ease of use make it a valuable tool for the detection of protease activity in biological systems. However, the use of this compound is limited by its specificity for certain types of proteases and its potential for false positive results. Further research is needed to explore the potential applications of N-(4-chloro-3-nitrophenyl)-1-naphthamide in other fields and to develop new protease inhibitors for the treatment of diseases.
Synthesemethoden
The synthesis of N-(4-chloro-3-nitrophenyl)-1-naphthamide is a complex process that involves multiple steps. The first step involves the reaction of 4-chloro-3-nitroaniline with naphthalene-1,2-diamine in the presence of a suitable solvent. The resulting product is then subjected to further reactions to obtain the final product, N-(4-chloro-3-nitrophenyl)-1-naphthamide. The synthesis of this compound requires a high degree of precision and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-1-naphthamide has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate for the detection of proteolytic enzymes, such as cathepsins and caspases. It is also used as a fluorescent probe to detect the activity of proteases in biological systems. N-(4-chloro-3-nitrophenyl)-1-naphthamide has also been used in the development of inhibitors for proteases, which have potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-15-9-8-12(10-16(15)20(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLYBDULJRKMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


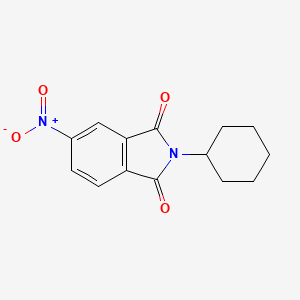
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
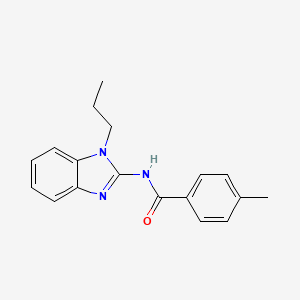
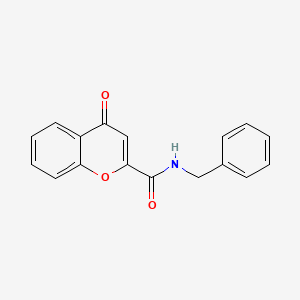
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
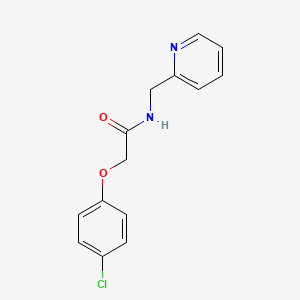

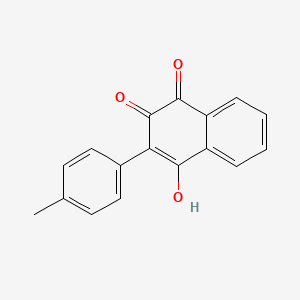

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)